molecular formula C11H16N2O4S B1221337 5-S-Cysteinyldopamine CAS No. 99558-89-1

5-S-Cysteinyldopamine

Numéro de catalogue: B1221337
Numéro CAS: 99558-89-1
Poids moléculaire: 272.32 g/mol
Clé InChI: BZYHBWCVRKSWDB-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-S-Cysteinyldopamine ( 99558-89-1) is a thioether metabolite of dopamine formed through the nucleophilic addition of cysteine to dopamine o-quinone during the oxidative metabolism of dopamine . This endogenous compound is detected specifically in dopaminergic regions of the human brain, such as the caudate nucleus, putamen, and substantia nigra . It is recognized as a potent neurotoxin and is a key compound in studying the molecular mechanisms underlying selective dopaminergic neuronal death in Parkinson's disease (PD) . In research applications, this compound induces extensive oxidative stress in neuronal models, characterized by protein carbonylation and depletion of the antioxidant glutathione . Its neurotoxicity is further mediated by the activation of specific pro-apoptotic signaling pathways, including the early activation of ERK1/2 followed by the subsequent activation of ASK1/JNK1/2 . Treatment with this compound significantly affects the expression and aggregation of key proteins linked to PD pathology, notably upregulating and promoting the aggregation of α-synuclein and increasing the expression of the endoplasmic reticulum stress-related protein ERp57 . Furthermore, its oxidative metabolites can inhibit mitochondrial complexes, such as the pyruvate dehydrogenase complex, contributing to energy failure in neurons . Due to its central role in oxidative damage and protein aggregation, this compound serves as a highly relevant tool for modeling Parkinsonian neurodegeneration in vitro and in vivo, and it is also investigated for its potential as a diagnostic biomarker for PD . This product is intended for Research Use Only and is not approved for human or therapeutic use.

Propriétés

Numéro CAS

99558-89-1

Formule moléculaire

C11H16N2O4S

Poids moléculaire

272.32 g/mol

Nom IUPAC

(2R)-2-amino-3-[5-(2-aminoethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)10(15)9(4-6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1

Clé InChI

BZYHBWCVRKSWDB-ZETCQYMHSA-N

SMILES isomérique

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CCN

SMILES canonique

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN

Autres numéros CAS

99558-89-1

Synonymes

5-S-cysteinyldopamine
5-SCDA

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

7-(2-Aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic Acid (DHBT-1)

DHBT-1 is a cyclization product of 5-S-CysDA oxidation and exhibits greater neurotoxicity. Unlike 5-S-CysDA, DHBT-1 irreversibly inhibits mitochondrial complex I and α-ketoglutarate dehydrogenase, disrupting ATP synthesis and promoting neuronal apoptosis .

Property 5-S-CysDA DHBT-1
Structure Cysteine-dopamine conjugate Cyclized benzothiazine derivative
Toxicity Mechanism Generates ROS, inhibits pyruvate dehydrogenase Inhibits mitochondrial complex I
Role in Disease Neuromelanin precursor, dual neurotoxic/protective roles Direct mitochondrial toxin in PD
Detection HPLC with electrochemical detection Liquid chromatography-mass spectrometry (LC-MS)
Aminochrome

Aminochrome, a dopamine oxidation product, shares neurotoxic pathways with 5-S-CysDA but differs in structure and reactivity. Aminochrome forms stable quinoprotein adducts, inducing α-synuclein aggregation and endoplasmic reticulum (ER) stress, whereas 5-S-CysDA modifies cysteine residues in proteins like ERp57 and Hsp27 .

Property 5-S-CysDA Aminochrome
Structure Thioether-linked catechol-thiol Ortho-quinone cyclized to indole ring
Toxicity Mechanism Protein adduct formation, redox cycling Quinoprotein aggregation, ER stress
Mitochondrial Target Pyruvate dehydrogenase Complex I and III
Biomarker Potential Elevated CSF ratio to homovanillic acid Not established as a CSF biomarker
Polydopamine (PDA)

Polydopamine, a polymer derived from dopamine oxidation, shares adhesive properties with 5-S-CysDA-derived films. However, 5-S-CysDA polymers exhibit unique redox-responsive and photoconductive traits due to benzothiazine units, unlike PDA’s inert melanin-like structure .

Property 5-S-CysDA Polymers Polydopamine (PDA)
Redox Activity Accelerates glutathione oxidation Limited redox activity
Photoresponsiveness Visible-light photocapacitance in MIS devices UV absorption, no photoconductivity
Biomedical Application Neurotoxic film formation Bioadhesive coatings
2-S-Cysteinyldopamine

A positional isomer of 5-S-CysDA, 2-S-cysteinyldopamine forms under similar oxidative conditions but exhibits distinct reactivity. The 2-S adduct is less prevalent in neuromelanin synthesis but may contribute to neurotoxicity through alternative pathways, such as enhanced quinone redox cycling .

Property 5-S-CysDA 2-S-Cysteinyldopamine
Adduct Position Cysteine at 5-position Cysteine at 2-position
Neuromelanin Role Primary precursor Minor contributor
Toxicity Profile Mitochondrial inhibition Enhanced quinone reactivity

Mechanistic and Clinical Implications

  • Dual Roles of 5-S-CysDA: While 5-S-CysDA contributes to PD pathogenesis via mitochondrial toxicity, its conjugation to cysteine may also scavenge reactive dopamine-o-quinone, offering transient neuroprotection .
  • Therapeutic Targets : Inhibiting 5-S-CysDA oxidation to DHBT-1 or enhancing glutathione-dependent detoxification pathways could mitigate neurodegeneration .

Méthodes De Préparation

Oxidation of Dopamine to Dopaminequinone

The foundational step in Cys-DA synthesis involves oxidizing dopamine to its quinone form. Dopaminequinone is highly reactive and spontaneously conjugates with thiol-containing molecules like cysteine. In vitro, this oxidation can be achieved using enzymatic or chemical oxidants. For instance, tyrosinase, a copper-containing enzyme, catalyzes the oxidation of dopamine to dopaminequinone in the presence of molecular oxygen. Alternatively, chemical oxidants such as silver oxide (Ag₂O) or potassium ferricyanide (K₃[Fe(CN)₆]) may be employed under controlled pH conditions (typically pH 7–8).

Key parameters influencing this step include:

  • pH : Neutral to slightly alkaline conditions favor quinone stability.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Oxygen exposure : Aerobic conditions enhance oxidation efficiency.

Conjugation with Cysteine

Dopaminequinone reacts with cysteine through a Michael addition mechanism, forming a thioether bond at the 5-position of the quinone ring. This reaction proceeds spontaneously in aqueous solutions, but yield optimization requires precise molar ratios of dopamine to cysteine (typically 1:1 to 1:1.2). Excess cysteine ensures complete conjugation while preventing dopaminequinone polymerization. The reaction mixture is stirred for 2–4 hours under nitrogen to avoid further oxidation of cysteine.

Purification and Isolation Techniques

Crude Cys-DA is purified using ion-exchange chromatography and preparative chromatography:

  • Ion-exchange chromatography : Dowex 50 W X4 (H⁺ form) columns eluted with 2 N HCl effectively separate Cys-DA from unreacted precursors.

  • Paper chromatography : n-Propanol/N HCl (3:2) systems resolve Cys-DA (Rf ≈ 0.56) from contaminants.

  • Crystallization : Final purification via recrystallization in acidic methanol yields crystalline Cys-DA (16–20 mg per 24-hour urine sample in melanoma patients).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is pivotal for identifying and quantifying Cys-DA. Derivatization with methanol-HCl (3 N) generates methyl esters, enhancing volatility. Characteristic mass spectral peaks include:

  • Base peak : m/z 272 (M⁺–CH₃OH)

  • Fragments : m/z 154 (cysteine moiety), m/z 118 (dopamine backbone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (100 MHz, D₂O) of Cys-DA reveals:

  • δ 3.20 (d, 2H, J = 6.9 Hz, ArCH₂)

  • δ 3.57 (d, 2H, J = 5.4 Hz, ArSCH₂)

  • δ 6.88–6.97 (AB-system, 2H, J = 1.8 Hz, aromatic protons).

UV-Vis Spectrophotometry

Cys-DA exhibits distinct UV maxima at 255 nm and 290 nm in 0.1 N HCl, attributable to the conjugated quinoid structure.

Research Findings and Validation

Confirmation of Structural Integrity

Applications and Implications in Neurological Research

Cys-DA serves as a biomarker for oxidative stress in PD. Cerebrospinal fluid (CSF) studies show elevated Cys-DA/DOPAC ratios in PD patients (0.14 ± 0.02 vs. 0.05 ± 0.01 in controls), reflecting impaired antioxidant defenses . These findings highlight the compound’s utility in diagnosing and monitoring neurodegenerative diseases.

Q & A

What methodologies are recommended for detecting and quantifying 5-S-cysteinyldopamine in biological samples?

Basic Research Question
To detect CysDA in brain tissue or cerebrospinal fluid, high-performance liquid chromatography (HPLC) coupled with electrochemical detection is the gold standard. This method minimizes artifacts during sample preparation, which is critical given CysDA’s low endogenous levels. For example, a refined HPLC protocol enabled accurate quantification in mammalian brain regions, distinguishing between dopamine-rich areas (e.g., substantia nigra) and control regions like the cerebellum . Gas chromatography-mass spectrometry (GC-MS) can validate metabolite identity, as shown in studies synthesizing enzymatically derived CysDA .

How does this compound form under oxidative stress, and what experimental models validate this pathway?

Basic Research Question
CysDA forms via non-enzymatic conjugation of dopamine’s oxidized quinone with cysteine residues. In vitro models using dopamine-exposed proteins (e.g., glyceraldehyde-3-phosphate dehydrogenase) demonstrate covalent adduct formation and subsequent redox activity in the presence of Cu²⁺. These models require controlled dopamine oxidation at physiological pH and monitoring of sulfhydryl group loss via spectrophotometry . Adding L-cysteine to dopamine oxidation reactions diverts melanin synthesis toward CysDA, with product verification via LC-MS .

What role does CysDA play in protein aggregation, particularly in neurodegenerative contexts?

Advanced Research Question
CysDA induces oxidative stress, leading to α-synuclein aggregation, a hallmark of Parkinson’s disease (PD). In SH-SY5Y cells and CD1 mice, CysDA treatment increases protein carbonylation, depletes glutathione, and upregulates α-synuclein expression. Immunoblotting and real-time PCR confirm these effects, while thioflavin-T assays track fibril formation . Contradictory evidence suggests CysDA is not incorporated into neuromelanin, necessitating careful distinction between oxidation byproducts and direct aggregation triggers .

What signaling pathways mediate CysDA-induced neurotoxicity?

Advanced Research Question
CysDA activates ERK1/2 within minutes of exposure, followed by apoptosis signal-regulating kinase 1 (ASK1) and JNK phosphorylation. Pharmacological inhibitors (e.g., U0126 for ERK) and siRNA knockdown validate pathway contributions. Caspase-3/7 activation and cytochrome c release confirm mitochondrial involvement. These mechanisms are replicated in neuronal cultures exposed to dihydrobenzothiazine derivatives, CysDA oxidation products .

How do contradictory findings on CysDA’s role in neuromelanin synthesis impact experimental design?

Data Contradiction Analysis
While some studies propose CysDA as a neuromelanin precursor, others refute its incorporation . To resolve this, researchers should combine isotopic labeling (e.g., ¹⁴C-cysteine tracing) with autoradiography in neuromelanin-rich tissues. Comparative analyses of PD vs. healthy postmortem brains using immunohistochemistry for CysDA adducts and neuromelanin markers (e.g., HMB-45) are critical .

What evidence links CysDA to Parkinson’s disease pathogenesis?

Advanced Research Question
Elevated CysDA/homovanillic acid ratios in PD cerebrospinal fluid correlate with dopaminergic neuron loss. In vivo models show CysDA injection depletes striatal dopamine and induces motor deficits. ALDH inhibition (e.g., disulfiram) exacerbates CysDA toxicity, mimicking PD’s enzymatic oxidation deficits. These findings align with postmortem PD brain analyses showing reduced ALDH activity and increased CysDA levels .

How do in vitro and in vivo models differ in assessing CysDA toxicity?

Experimental Design Consideration
In vitro models (e.g., SH-SY5Y cells) reveal acute oxidative stress via glutathione assays and ROS probes. However, in vivo models (e.g., CysDA-injected mice) better replicate chronic neurodegeneration, requiring longitudinal behavioral tests (e.g., rotarod) and HPLC-based neurotransmitter quantification . Discrepancies arise from blood-brain barrier penetration limits in vivo, necessitating intracerebral administration protocols .

How does glutathione metabolism modulate CysDA’s effects?

Advanced Research Question
Glutathione (GSH) competes with cysteine for dopamine-quinone conjugation, altering CysDA synthesis rates. Depleting GSH with buthionine sulfoximine amplifies CysDA formation in neuronal cultures, monitored via HPLC-ECD. Conversely, exogenous GSH or N-acetylcysteine reduces CysDA adducts, highlighting therapeutic potential .

What enzymatic systems are disrupted by CysDA-protein adducts?

Mechanistic Insight
CysDA-modified proteins (e.g., GAPDH) lose catalytic activity due to sulfhydryl group depletion. Activity assays (e.g., NAD⁺ reduction for GAPDH) confirm dysfunction. Cu²⁺-catalyzed oxidation of these adducts generates protein carbonyls (e.g., glutamic semialdehyde), detected via 2,4-dinitrophenylhydrazine (DNPH) derivatization .

How is CysDA categorized in “parametabolism,” and what implications does this have for aging research?

Theoretical Framework
CysDA is a “parametabolic” product—a non-enzymatic, potentially toxic byproduct of dopamine oxidation. This concept shifts focus from classical metabolism to damage-centric pathways. Studies should compare CysDA levels in aging vs. young models (e.g., senescence-accelerated mice) and link them to redox proteomics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-S-Cysteinyldopamine
Reactant of Route 2
Reactant of Route 2
5-S-Cysteinyldopamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.